molecular formula C18H19N B15161942 N-(1-Phenylhexa-1,5-dien-3-yl)aniline CAS No. 144661-26-7

N-(1-Phenylhexa-1,5-dien-3-yl)aniline

Cat. No.: B15161942
CAS No.: 144661-26-7
M. Wt: 249.3 g/mol
InChI Key: JSRIGJPIVTXRGL-UHFFFAOYSA-N
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Description

N-(1-Phenylhexa-1,5-dien-3-yl)aniline is a chemical compound of significant interest in advanced materials research, particularly in the development of functional polymers. Its molecular structure, featuring aniline and diene motifs, makes it a potential precursor for synthesizing novel polyaniline (PANI) derivatives . Research into similar aniline-functionalized monomers has demonstrated that such compounds can be polymerized to create materials with desirable electronic properties, including electrical conductivity and sensitivity to environmental stimuli like ammonia and moisture . These properties make polymers derived from this family of compounds promising candidates for application in chemical sensors that operate at room temperature . Furthermore, the structural features of this compound, specifically the conjugated system, are analogous to cores investigated for other biological activities. For instance, related 1,6-diphenyl-1,3,5-hexatriene derivatives have been studied for their inhibitory effects on melanogenesis, suggesting potential applications in cosmetic and dermatological research . The compound is offered for research purposes to explore these and other potential applications in material science and chemical biology. It is strictly for laboratory use and is not classified as a drug or for personal use. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Properties

CAS No.

144661-26-7

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

N-(1-phenylhexa-1,5-dien-3-yl)aniline

InChI

InChI=1S/C18H19N/c1-2-9-17(19-18-12-7-4-8-13-18)15-14-16-10-5-3-6-11-16/h2-8,10-15,17,19H,1,9H2

InChI Key

JSRIGJPIVTXRGL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C=CC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Key Structural Features Aryl Substitutions Diene System
This compound Aniline, phenyl-substituted hexa-1,5-dienyl Unsubstituted aniline Conjugated 1,5-diene
Fendiline Analogues Arylalkylamines/amides, no conjugated dienes Varied (e.g., methyl) Absent
Compounds 3l, 3m (Ir-catalyzed) Methoxy-substituted aniline, methyl-dienyl chains 4-Methoxyaniline Conjugated 3,5-diene

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable, inferences can be made:

  • Conjugation Effects: The conjugated diene in the target compound may enhance UV/Vis absorption compared to non-conjugated fendiline analogues.
  • Steric Effects : Methyl groups on the diene chain in 3l/3m introduce steric hindrance absent in the target compound, affecting conformational flexibility.

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